molecular formula C14H11ClN2O3 B2970439 N-(2-chloro-5-nitrophenyl)-2-phenylacetamide CAS No. 100622-81-9

N-(2-chloro-5-nitrophenyl)-2-phenylacetamide

Cat. No.: B2970439
CAS No.: 100622-81-9
M. Wt: 290.7
InChI Key: FZRFSZDOFIEQDY-UHFFFAOYSA-N
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Description

N-(2-chloro-5-nitrophenyl)-2-phenylacetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a phenylacetamide group attached to a 2-chloro-5-nitrophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-5-nitrophenyl)-2-phenylacetamide typically involves the reaction of 2-chloro-5-nitroaniline with phenylacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-chloro-5-nitrophenyl)-2-phenylacetamide can undergo oxidation reactions, particularly at the phenylacetamide moiety, leading to the formation of corresponding carboxylic acids.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Substituted phenylacetamides.

Scientific Research Applications

Chemistry: N-(2-chloro-5-nitrophenyl)-2-phenylacetamide is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of nitro and chloro substituents on biological activity. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2-chloro-5-nitrophenyl)-2-phenylacetamide depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, leading to therapeutic effects. The nitro and chloro groups can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

  • 2-chloro-5-nitrophenyl isocyanate
  • 2-chloro-5-nitrophenyl isothiocyanate
  • 2-chloro-5-nitrophenyl acetamide

Comparison: N-(2-chloro-5-nitrophenyl)-2-phenylacetamide is unique due to the presence of both a phenylacetamide group and a 2-chloro-5-nitrophenyl moiety. This combination imparts distinct chemical and biological properties compared to similar compounds. For instance, the isocyanate and isothiocyanate derivatives may exhibit different reactivity and biological activity due to the presence of the isocyanate or isothiocyanate functional groups.

Properties

IUPAC Name

N-(2-chloro-5-nitrophenyl)-2-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3/c15-12-7-6-11(17(19)20)9-13(12)16-14(18)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZRFSZDOFIEQDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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